3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile
Description
This compound features a purine-2,6-dione core substituted with methyl groups at positions 1 and 3, and a propanenitrile group at position 7. Its IUPAC name is 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile. The nitrile group confers unique electronic and steric properties, distinguishing it from analogs with sulfonate, amide, or ester substituents.
Properties
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVJVVVIFOIZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325871 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811-38-7 | |
| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 521012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC521012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The cornerstone of this method lies in the use of N7-tosyltheophylline (TsTh) as a highly reactive intermediate for regioselective N-alkylation. TsTh acts as an electrophilic agent, enabling the displacement of the tosyl group by nucleophilic alcohols under basic conditions. This approach circumvents the traditional challenges associated with the direct alkylation of theophylline, such as poor regioselectivity and harsh reaction conditions.
Synthesis of TsTh
TsTh is synthesized by reacting anhydrous theophylline with tosyl chloride (TsCl) in the presence of triethylamine (TEA) in acetonitrile at reflux for 3 hours. The reaction proceeds quantitatively, yielding TsTh as a stable, crystalline solid that can be stored for extended periods.
Alkylation Procedure
The target compound is synthesized via a one-pot reaction between TsTh and 3-cyanopropanol (or its equivalent) using 1,8-diazabicycloundec-7-ene (DBU) as a base in acetonitrile. Key steps include:
-
Reagent Proportions :
-
TsTh (0.01 mol)
-
3-cyanopropanol (0.012 mol)
-
DBU (0.02 mol)
-
Acetonitrile (50 mL)
-
-
Reaction Conditions :
-
Reflux until completion (monitored by TLC).
-
Solvent evaporation under reduced pressure.
-
-
Work-Up :
-
Dissolution in chloroform (100 mL).
-
Washing with water (2 × 100 mL).
-
Drying over anhydrous Na₂SO₄.
-
Purification via column chromatography (silica gel, EtOAc/hexane 3:1).
-
Optimization of Reaction Conditions
Critical parameters influencing yield and efficiency were systematically evaluated:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | 81% |
| Base | DBU | 81% |
| Temperature | Reflux (82°C) | 81% |
| Reaction Time | 3–5 hours | 81% |
Alternative solvents (DMF, DMSO, THF) and bases (TEA, K₂CO₃) resulted in inferior yields (<50%), underscoring the superiority of acetonitrile and DBU.
Characterization Data
The synthesized compound exhibited the following properties:
| Property | Value |
|---|---|
| Yield | 81% |
| Melting Point | 153–155°C |
| IR (KBr) | 3138 (C≡N), 1715 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 3.03 (t, CH₂CN), 3.34 (s, N-CH₃), 7.64 (s, H8theo) |
Comparative Analysis with Traditional Alkylation Methods
While the TsTh-mediated method is predominant, traditional approaches merit brief discussion for contextualization:
-
Alkyl Halide Route : Involves reacting theophylline with 3-bromopropionitrile under basic conditions. However, this method suffers from low regioselectivity (<30% yield) and necessitates protection/deprotection steps.
-
Mitsunobu Reaction : Requires diethyl azodicarboxylate (DEAD) and triphenylphosphine, increasing cost and complexity. Limited applicability due to sensitivity to moisture.
The TsTh method outperforms these alternatives by achieving regioselective N7-alkylation in a single pot, eliminating multi-step protocols and enhancing atom economy.
Industrial-Scale Considerations
Scalability challenges were addressed by optimizing solvent recovery and minimizing column chromatography through crystallization. Industrial suppliers (e.g., Dayang Chem, Zibo Hangyu) report batches with ≥98% purity using recrystallization from ethanol-water mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
HC-030031
- Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide.
- Key Differences : Replaces the propanenitrile group with an acetamide-linked 4-isopropylphenyl moiety.
- Activity : Potent TRPA1 antagonist (IC50 = 4–10 μM) with efficacy in reducing airway inflammation and diabetic neuropathy .
- Physicochemical Properties : Higher solubility than nitrile derivatives due to the polar acetamide group.
Teprosilate and Tofesilate
- Structures :
- Teprosilate : 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1-sulfonate.
- Tofesilate : 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethane-1-sulfonate.
- Key Differences : Sulfonate groups instead of nitrile, enhancing water solubility.
- Applications : Used as counterions in drug formulations to improve bioavailability .
Quinolone Hybrids ()
- Structure: Purine-dione linked via a methyl group to a quinolone carboxamide (e.g., ethyl 1-(4-bromobenzyl)-6-((purine-dione)methyl)-4-oxoquinoline-3-carboxylate).
- Key Differences : Bulkier hybrid structures with dual pharmacophores.
- Activity: Antibacterial and anti-parasitic effects, likely due to quinolone-mediated DNA gyrase inhibition .
THP (Corrosion Inhibitor)
Ethyl Glycinate Derivative ()
- Structure: Ethyl {[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}acetate.
- Key Differences : Esterified glycine side chain.
- Applications : Likely a prodrug designed to enhance metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Propanenitrile) | HC-030031 (Acetamide) | Teprosilate (Sulfonate) |
|---|---|---|---|
| Molecular Weight | ~273.25 g/mol | 369.42 g/mol | ~346.34 g/mol |
| Solubility | Low (nitrile group) | Moderate (amide) | High (sulfonate) |
| Electron Effects | Strongly electron-withdrawing | Moderate polarity | Ionic |
| Bioavailability | Likely low | Moderate | High (salt form) |
Biological Activity
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile (CAS: 1811-38-7) is a purine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including data tables summarizing research findings and case studies illustrating its efficacy.
- Molecular Formula : C₁₀H₁₁N₅O₂
- Molar Mass : 233.23 g/mol
- Appearance : Solid, white to off-white
- Solubility : Sparingly soluble in DMSO and slightly soluble in methanol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as an inhibitor of specific enzymes involved in nucleic acid metabolism and cellular signaling pathways. The presence of the dioxo group enhances its ability to form hydrogen bonds with target proteins, potentially leading to altered enzyme activity or inhibition.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 625–1250 µg/mL | |
| Escherichia coli | 500 µg/mL | |
| Candida albicans | 250 µg/mL |
Anticancer Properties
Studies have indicated that this compound may possess anticancer properties. It has been noted to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell growth and survival.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM after 48 hours of exposure. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, it exhibits a favorable safety margin; however, further studies are required to establish comprehensive toxicity data.
Q & A
Basic: What synthetic methodologies are effective for synthesizing 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile and its derivatives?
Answer:
The compound and its analogs are typically synthesized via Michael addition reactions or amide coupling strategies . For example:
- Michael Addition : React theophylline (1,3-dimethylxanthine) with acrylonitrile derivatives under basic conditions (e.g., boron trifluoride catalysis) to introduce the propanenitrile moiety. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization (ethanol/DMF) ensures purity .
- Coupling Agents : Use carbodiimides (e.g., EDC) with triethylamine to conjugate functional groups, as demonstrated in related purine derivatives. Optimize pH (6–8) and temperature (20–40°C) to minimize side reactions .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., orthogonal space group Pccn, unit cell parameters a = 25.821 Å, b = 6.9466 Å) .
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm substituent positions (e.g., methyl groups at N1/N3, nitrile proton at δ 2.5–3.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 239.2) and fragmentation patterns .
Advanced: How can researchers identify biological targets for this compound, such as TRP channels or enzymes?
Answer:
- TRPA1 Antagonism : Use calcium influx assays (IC ~14–19 µM) in HEK293 cells expressing human TRPA1. Compare inhibition of allyl isothiocyanate (AITC)-evoked responses to reference blockers like HC-030031 .
- Enzyme Screening : Test inhibitory activity against phosphodiesterases (PDEs) or xanthine oxidase via fluorometric assays. For PDEs, measure cAMP/cGMP hydrolysis rates using -labeled substrates .
Advanced: What crystallographic insights inform its molecular interactions?
Answer:
The compound’s tert-butyl derivative crystallizes in an orthorhombic system with hydrogen bonds stabilizing the purine core. Key observations:
- Bond Lengths : C=O (1.21–1.23 Å), C–N (1.34–1.37 Å) confirm resonance stabilization.
- Packing : π-π stacking between purine rings (3.5–4.0 Å spacing) and hydrogen bonds (N–H···O, 2.8–3.0 Å) enhance lattice stability .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Answer:
- Substituent Effects : Replace the nitrile group with sulfonates (e.g., teprosilate analogs) to improve solubility. Monitor IC shifts in TRPA1 assays .
- Heterocyclic Modifications : Introduce piperazine or furan moieties (e.g., ethyl acetate derivatives) to enhance receptor binding. Use molecular docking to predict interactions with TRPA1’s cysteine residues .
Advanced: What in vivo models validate its therapeutic potential?
Answer:
- Diabetic Neuropathy : Administer 10–50 mg/kg intraperitoneally in streptozotocin-induced diabetic rodents. Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) against vehicle controls .
- Dosing : Optimize pharmacokinetics via HPLC plasma profiling (C: 1–2 hours post-dose; t: 4–6 hours) .
Basic: How to address solubility limitations in experimental formulations?
Answer:
- Salt Formation : Synthesize piperazine or lysine salts (e.g., acefylline piperazine) to increase aqueous solubility. Characterize via dissolution testing (pH 7.4 PBS) .
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin complexes for in vitro assays. Avoid precipitation via dynamic light scattering (DLS) monitoring .
Advanced: Can this compound act as a corrosion inhibitor? What mechanisms apply?
Answer:
- Electrochemical Studies : Perform polarization resistance tests in 1 M HCl. Derivatives with sulfonyl groups (e.g., THP) show >90% inhibition at 10 M via adsorption on carbon steel surfaces .
- DFT Modeling : Calculate adsorption energies (~−150 kJ/mol) for purine-metal interactions. Correlate with experimental weight loss data .
Advanced: What computational strategies predict its reactivity or metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) to identify electrophilic sites (e.g., nitrile carbon) prone to nucleophilic attack .
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP1A2 oxidation) and BBB permeability (logP ~1.5) .
Advanced: How does oxidative stress influence its mechanism in TRPA1 modulation?
Answer:
TRPA1 activation by reactive electrophiles (e.g., 4-HNE) is attenuated by this compound. In diabetic models, measure glutathione (GSH) levels and lipid peroxidation (MDA assay) to link oxidative stress reduction to TRPA1 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
